Thallium hexafluorophosphate

Übersicht

Beschreibung

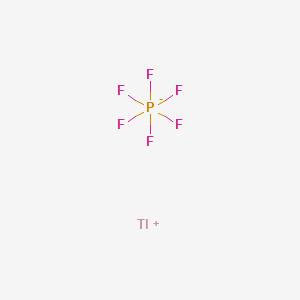

Thallium hexafluorophosphate, also known as Thallium(I) hexafluorophosphate(V), is a chemical compound with the molecular formula F6PTl . It is primarily used for research and development purposes .

Molecular Structure Analysis

The molecular structure of Thallium hexafluorophosphate is represented by the SMILES notation [Tl+].FP-(F)(F)(F)F . This indicates that the thallium ion (Tl+) is associated with a hexafluorophosphate ion (PF6-).Chemical Reactions Analysis

While specific chemical reactions involving Thallium hexafluorophosphate are not detailed in the search results, Thallium has been shown to be an oxidation catalyst for hydrogen fluoride and nitrogen atoms .Wissenschaftliche Forschungsanwendungen

Crystallographic Studies

Thallium(18-crown-6) hexafluorophosphate exhibits a unique structure as revealed through X-ray diffraction analysis. The Tl+ ion is encapsulated by six oxygen atoms of 18-crown-6 and three fluorine atoms of hexafluorophosphate, forming a sandwiched structure. This compound's structural insights contribute to understanding coordination chemistry and molecular interactions (Liu, 2003).

Chemical Synthesis

Thallium(I) hexafluorophosphate is utilized as a halogen abstraction agent in the synthesis of sigma-arylalkynyl complexes of bipyridyltricarbonylrhenium(I). This method offers a simpler, one-pot preparation with higher yields compared to traditional approaches, demonstrating the compound's utility in organometallic chemistry (Liddle et al., 2007).

Environmental and Health Monitoring

A novel probe based on oxidative hydrolysis of rhodamine–hydroxamate was developed for selective and sensitive detection of thallium ions. This probe can be used for the rapid screening of elevated urinary thallium levels, indicating its potential in environmental monitoring and health diagnostics (Yoo et al., 2021).

Analytical Chemistry

In the field of analytical chemistry, thallium hexafluorophosphate plays a role in the spectrofluorimetric determination of thallium. This method has been used to detect thallium in trace amounts, demonstrating the compound's effectiveness in sensitive and precise measurements (Kirkbright et al., 1965).

Oxidation Reactions

Thallium(III) hexafluorouranate(V) is involved in the oxidation of certain organic compounds like dimethyl sulphide, trimethylamine, and trimethylphosphine. These oxidation reactions are important for understanding the chemical behavior of thesesubstances and the potential applications of thallium hexafluorophosphate in organic synthesis and material science (Siddique & Winfield, 1989).

Environmental Analysis

In environmental analysis, thallium hexafluorophosphate is used in techniques such as sequential injection dispersive liquid–liquid microextraction for thallium preconcentration and determination. This method, utilizing ionic liquids like hexafluorophosphate, enhances the efficiency and accuracy of thallium detection in environmental samples (Anthemidis & Ioannou, 2012).

Sensor Technology

In sensor technology, thallium hexafluorophosphate is employed in the development of ratiometric phosphorescent probes. These probes, used for thallium detection in various samples like serum, water, and soil, showcase the compound's significance in advanced sensing technologies (Lu et al., 2018).

Safety And Hazards

Zukünftige Richtungen

While specific future directions for Thallium hexafluorophosphate are not detailed in the search results, Thallium and its compounds have been studied for their potential use in various fields. For instance, Thallium has been used in cardiovascular scintigraphy and for the diagnosis of malignant tumors .

Eigenschaften

IUPAC Name |

thallium(1+);hexafluorophosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/F6P.Tl/c1-7(2,3,4,5)6;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRZBCOUMLHRKRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

F[P-](F)(F)(F)(F)F.[Tl+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

TlPF6, F6PTl | |

| Record name | thallium(I) hexafluorophosphate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20447852 | |

| Record name | THALLIUM HEXAFLUOROPHOSPHATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20447852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.348 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thallium hexafluorophosphate | |

CAS RN |

60969-19-9 | |

| Record name | THALLIUM HEXAFLUOROPHOSPHATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20447852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | lambda1-thallanylium hexafluoro-lambda5-phosphanuide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![trans-Cyclohexanecarboxylic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester](/img/structure/B1353451.png)

![7-methoxy-5H-pyrrolo[1,2-a]quinoxalin-4-one](/img/structure/B1353484.png)